molecular formula C13H15N3OS B6426403 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one CAS No. 2327162-22-9

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one

Cat. No.: B6426403
CAS No.: 2327162-22-9
M. Wt: 261.34 g/mol
InChI Key: DAYRCEHSUFAWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is a heterocyclic compound that contains both benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one has several scientific research applications:

Comparison with Similar Compounds

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one can be compared with other benzothiazole and piperazine derivatives:

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains benzothiazole and piperazine moieties but differs in the position of the piperazine ring. It has been studied for its antipsychotic and antimicrobial activities.

    2-(6-methyl-1,3-benzothiazol-2-yl)piperazine: This derivative has a methyl group instead of an ethyl group, which can affect its biological activity and chemical reactivity.

    1-(2-benzothiazolyl)piperazine: This compound lacks the ethyl group, which may influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-9-3-4-10-11(7-9)18-13(15-10)16-6-5-14-12(17)8-16/h3-4,7H,2,5-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYRCEHSUFAWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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